An In-Depth Technical Guide to 10-Methylundecanal: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 10-Methylundecanal: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylundecanal, a branched-chain aliphatic aldehyde, represents a molecule of significant interest in the realm of organic synthesis and chemical research. While its isomer, 2-Methylundecanal, has been extensively studied and utilized, particularly in the fragrance industry, 10-Methylundecanal offers a unique structural motif that warrants a detailed technical exploration. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 10-Methylundecanal, tailored for professionals in research and development.
Chemical Identity and Structure
10-Methylundecanal is characterized by an eleven-carbon chain with a methyl group at the tenth position and a terminal aldehyde functional group. This structure imparts specific physicochemical properties that differentiate it from its linear and other branched-chain isomers.
IUPAC Name: 10-Methylundecanal[1] Molecular Formula: C₁₂H₂₄O[1] Molecular Weight: 184.32 g/mol [1] CAS Number: 68820-37-1[1]
The presence of a chiral center at the C10 position means that 10-Methylundecanal can exist as two enantiomers, (R)-10-Methylundecanal and (S)-10-Methylundecanal. The specific stereochemistry can be a critical factor in its biological activity and sensory properties, a crucial consideration in drug development and fine chemical synthesis.
Molecular Structure Diagram
Caption: 2D structure of 10-Methylundecanal.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 184.32 g/mol | PubChem[1] |
| Boiling Point | 248.3 °C (estimated) | ChemicalBook[2] |
| Density | 0.8363 g/cm³ (estimated) | ChemicalBook[2] |
| Melting Point | 12 °C (estimated) | ChemicalBook[2] |
| Refractive Index | 1.4316 (estimate) | ChemicalBook[2] |
| XLogP3 | 4.6 | PubChem[1] |
Synthesis of 10-Methylundecanal
The synthesis of 10-Methylundecanal can be approached through several strategic routes in organic chemistry. A logical and common approach involves the oxidation of the corresponding primary alcohol, 10-methylundecan-1-ol.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of 10-Methylundecanal.
Detailed Experimental Protocol: Oxidation of 10-Methylundecan-1-ol
This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC), a common and effective method for this transformation.
Causality: PCC is chosen as the oxidizing agent because it is selective for the conversion of primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids, which can be a concern with stronger oxidizing agents. Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the alcohol and the PCC. The use of a mild acid scavenger like pyridine can be beneficial in preventing side reactions.
Step-by-Step Methodology:
-
Setup: A dry, round-bottomed flask equipped with a magnetic stir bar is charged with a solution of 10-methylundecan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) is added to the stirred solution in one portion. The reaction mixture will typically turn into a dark brown or black slurry.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the disappearance of the starting alcohol and the appearance of the aldehyde product.
-
Workup: Upon completion, the reaction mixture is diluted with a nonpolar solvent such as diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed with additional diethyl ether.
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 10-Methylundecanal.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Characterization
While a comprehensive set of experimental spectra for 10-Methylundecanal is not widely published, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The most characteristic signal would be the aldehyde proton (CHO), which is expected to appear as a triplet around 9.7 ppm with a small coupling constant (J ≈ 1-3 Hz) due to coupling with the adjacent CH₂ group. The protons of the methyl groups at the C10 position would appear as a doublet around 0.8-0.9 ppm. The remaining methylene protons would resonate in the 1.2-2.4 ppm region.
-
¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 200-205 ppm. The carbons of the two methyl groups at the C10 position would be observed around 22 ppm. The other aliphatic carbons would appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde is expected around 1725-1740 cm⁻¹. Additionally, two weaker bands corresponding to the aldehyde C-H stretch are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 184. Characteristic fragmentation patterns for aliphatic aldehydes would also be expected, including McLafferty rearrangement.
Applications and Research Interest
The primary documented application of 10-Methylundecanal is as an intermediate in the synthesis of complex organic molecules.
-
Natural Product Synthesis: 10-Methylundecanal is a known intermediate in the synthesis of Liposidomycin-B, a nucleoside antibiotic.[2] This highlights its utility as a building block for constructing complex molecular architectures with potential biological activity.
While not as prominent as its 2-methyl isomer in the fragrance industry, the unique structural features of 10-Methylundecanal may offer interesting, yet unexplored, sensory properties. Further research into its odor profile could reveal potential applications in perfumery and flavor chemistry.
Safety and Handling
Based on the GHS classification from a single notification to the ECHA C&L Inventory, 10-Methylundecanal is considered to have the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
10-Methylundecanal, while less studied than its isomers, presents a valuable synthon for organic chemists, particularly in the field of natural product synthesis. Its defined structure and the potential for stereochemical control offer opportunities for the creation of complex and biologically active molecules. Further investigation into its experimental physicochemical properties, spectroscopic data, and potential applications in areas such as fragrance chemistry is warranted to fully elucidate the utility of this versatile aldehyde.
References
-
PubChem. 2-Methylundecanal. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. 2-methyl undecanal (aldehyde C-12 mna). [Link]
-
Wikipedia. 2-Methylundecanal. [Link]
-
PubChem. 10-Methylundecanal. National Center for Biotechnology Information. [Link]
-
Fragrance University. methyl undecanal (aldehyde C-12 mna). [Link]
- Google Patents. Process for preparing methyl-nonyl-acetaldehyde.
-
Perflavory. 2-methyl undecanal (aldehyde C-12 mna), 110-41-8. [Link]
-
Kao Chemicals. Material Safety Data Sheet. [Link]
